Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate

Catalog No.
S15928722
CAS No.
M.F
C10H11ClO3
M. Wt
214.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate

Product Name

Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate

IUPAC Name

methyl (3R)-3-(3-chlorophenyl)-3-hydroxypropanoate

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

InChI

InChI=1S/C10H11ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1

InChI Key

YVNZOWCPXSCKBU-SECBINFHSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Cl)O

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)Cl)O

Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate is a chiral compound characterized by its unique structural features, including a chlorophenyl group and a hydroxypropanoate moiety. Its molecular formula is C10H11ClO3C_{10}H_{11}ClO_3 and it has a molecular weight of approximately 214.65 g/mol. This compound has garnered interest in various fields of scientific research due to its potential applications in medicinal chemistry and materials science, particularly in the development of biologically active compounds and as intermediates in organic synthesis.

  • Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
  • Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) .

Research indicates that methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate exhibits potential biological activity, particularly due to the presence of the chlorophenyl group, which enhances its interaction with biological targets. Preliminary studies suggest it may have anti-inflammatory and analgesic properties, making it a candidate for further investigation in therapeutic applications. Its structural features allow it to bind effectively to specific biological macromolecules, influencing the activity of enzymes or receptors involved in various biological processes .

The synthesis of methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of (r)-3-(3-chlorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

 r 3 3 chlorophenyl 3 hydroxypropanoic acid+methanolH2SO4Methyl r 3 3 chlorophenyl 3 hydroxypropanoate+water\text{ r 3 3 chlorophenyl 3 hydroxypropanoic acid}+\text{methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl r 3 3 chlorophenyl 3 hydroxypropanoate}+\text{water}

In industrial settings, continuous flow reactors may be used to enhance efficiency and yield, with optimized reaction conditions crucial for high purity and yield of the final product.

Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate has diverse applications across various scientific domains:

  • Medicinal Chemistry: Investigated for potential therapeutic effects, particularly in pain management and inflammation reduction.
  • Organic Synthesis: Serves as an intermediate for synthesizing other biologically active compounds.
  • Material Science: Explored for its properties in developing new materials with specific functionalities.

Studies on the interactions of methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate with biological macromolecules have shown that its structural features allow it to bind effectively to specific targets. The chlorophenyl group enhances binding affinity, while the hydroxypropanoate moiety can participate in hydrogen bonding. This interaction profile suggests its potential role in modulating enzyme activities or receptor functions within biological systems .

Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate shares structural similarities with several other compounds. Here are some comparable compounds highlighting their uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyl (r)-3-(2-fluorophenyl)-3-hydroxypropanoateC10H11FO3C_{10}H_{11}FO_3198.19 g/molContains a different position of the fluorine atom
Methyl (r)-3-(4-fluorophenyl)-2-hydroxypropionateC10H11FO3C_{10}H_{11}FO_3198.19 g/molDifferent hydroxyl positioning
(R)-methyl 3-(4-chlorophenyl)-2-hydroxypropanoateC10H11ClO2C_{10}H_{11}ClO_2214.65 g/molChlorine substitution instead of fluorine

These compounds highlight the uniqueness of methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate in terms of its specific chlorinated structure and potential applications in medicinal chemistry and material science .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.0396719 g/mol

Monoisotopic Mass

214.0396719 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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